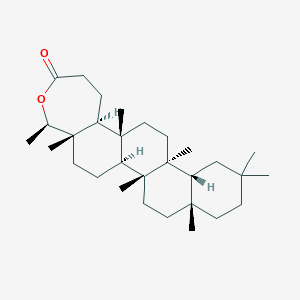

Friedelin-3,4-Lactone

Overview

Description

Friedelin-3,4-lactone is a triterpene that can be isolated from the leaves of Garcia parViflora . It has been found to have weak antitumor activity .

Synthesis Analysis

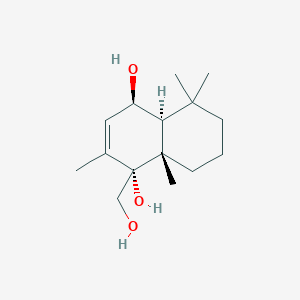

The biosynthesis of friedelin involves the pentacyclization of squalene oxide to the lupanyl cation and ten suprafacial 1,2-shifts of methyls and hydrogens .Molecular Structure Analysis

This compound has a complex structure with a total of 86 bonds, including 36 non-H bonds, 1 multiple bond, 1 double bond, 4 six-membered rings, 1 seven-membered ring, 3 ten-membered rings, 1 eleven-membered ring, and 1 ester .Chemical Reactions Analysis

This compound undergoes a reduction reaction with NaBH4. The keto group at C-3 of friedelin, by an alpha attack of the hydride, primarily yields the axial 3β-alcohol epi-friedelinol .Physical and Chemical Properties Analysis

This compound is a compound with the molecular formula C30H50O2 . It contains a total of 86 bonds, including 36 non-H bonds, 1 multiple bond, 1 double bond, 4 six-membered rings, 1 seven-membered ring, 3 ten-membered rings, 1 eleven-membered ring, and 1 ester .Scientific Research Applications

Biovalorization and Insecticidal Potential

Friedelin-3,4-lactone, derived from cork processing byproducts, shows promising insecticidal activity. Various synthetic triterpenoids, including this compound, have been synthesized and tested for their insecticidal and phytotoxic potential. These compounds exhibit selective cytotoxic effects on insect and mammalian cells and moderate antiparasitic effects, suggesting a multifaceted insecticidal mode of action (Moiteiro et al., 2006).

Antioxidant and Liver Protective Effects

This compound has been shown to possess significant antioxidant and liver protective effects. A study on the compound isolated from Azima tetracantha Lam. leaves demonstrated strong scavenging effects on various radicals and suppressive effects on lipid peroxidation. It also exhibited protective effects against CCl4 induced oxidative stress in rats, comparable to standard treatments (Sunil et al., 2013).

Antiproliferative and Anti-Cancer Activities

This compound has been investigated for its antiproliferative properties. In a study on the roots of Conyza canadensis, friedelin was identified as a significant contributor to the antiproliferative activity against various cancer cell lines, including human cervix adenocarcinoma, skin carcinoma, and breast adenocarcinoma cells. This highlights its potential as a selective antiproliferative natural product (Csupor‐Löffler et al., 2011).

Gastroprotective Effects

This compound exhibits significant gastroprotective effects. A study investigating its effects on ethanol-induced gastric ulcers in rats found that friedelin pretreatment significantly protected against gastric damage. It enhanced antioxidant enzyme activities and anti-inflammatory cytokines, while decreasing vascular permeability, pro-inflammatory cytokines, and apoptosis levels. These findings suggest friedelin's potential as a natural gastroprotective agent (Antonisamy et al., 2015).

Inhibition of Cytochrome P450 Enzymes

This compound has been studied for its inhibitory effects on human liver cytochrome P450 enzymes. Research indicates that it inhibits the activity of certain CYP isoforms, particularly CYP3A4 and CYP2E1. This suggests potential pharmacokinetic drug interactions with other co-administered drugs metabolized by these enzymes, highlighting the need for further clinical studies to evaluate the significance of this interaction (Wei et al., 2018).

Antidiabetic Effects

This compound also shows antidiabetic effects. It has been demonstrated to modulate glucose metabolism in the liver and muscle of diabetic rats, bringing altered levels of various biomarkers to near normal. It enhances the translocation and activation of GLUT2 and GLUT4 through the PI3K/p-Akt signaling cascade, suggesting its potential for treating type 2 diabetes mellitus (Sunil et al., 2020).

Pest Management

In the context of pest management, this compound has shown effectiveness against agricultural pests like Helicoverpa armigera and Spodoptera litura. It exhibits antifeedant, larvicidal, and pupicidal activities, making it a potential candidate for developing botanical formulations for agricultural pest control (Baskar et al., 2014).

Properties

IUPAC Name |

(1S,2R,5R,10R,11S,14R,15S,20R,21S)-2,5,8,8,11,14,20,21-octamethyl-19-oxapentacyclo[12.9.0.02,11.05,10.015,21]tricosan-18-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-20-27(5)12-11-22-28(6,21(27)9-10-24(31)32-20)16-18-30(8)23-19-25(2,3)13-14-26(23,4)15-17-29(22,30)7/h20-23H,9-19H2,1-8H3/t20-,21-,22+,23-,26-,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYLYVBSUPHXSX-PFTFKKIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2(CCC3C(C2CCC(=O)O1)(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@]2(CC[C@H]3[C@]([C@@H]2CCC(=O)O1)(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Oxepino[3,2-C]pyridine](/img/structure/B161202.png)